4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJBUYVBLBDEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207812 | |
| Record name | 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001757-51-2 | |
| Record name | 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule comprises a pyrazole core with three distinct substituents:
- Chlorine at position 4
- 2-Fluorobenzyl group at position 1
- Amine at position 3
Retrosynthetically, the compound can be dissected into two primary precursors:
- 3-Amino-4-chloropyrazole for the heterocyclic backbone.
- 2-Fluorobenzyl bromide for the benzyl substitution.
Alternative routes may involve constructing the pyrazole ring from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Stepwise Synthetic Routes
Alkylation of 3-Amino-4-chloropyrazole
This method involves direct alkylation of the pyrazole nitrogen with 2-fluorobenzyl bromide.
Procedure:
- Substrate Preparation : 3-Amino-4-chloropyrazole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
- Base Addition : Potassium carbonate (2.5 equiv) is added to deprotonate the pyrazole nitrogen.
- Alkylation : 2-Fluorobenzyl bromide (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at 60°C for 12 hours.
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield and Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 12 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 58–65% |
Key Challenges :
- Competing alkylation at the amine group (position 3) may occur, necessitating careful stoichiometric control.
- Polar aprotic solvents like DMF enhance reactivity but complicate purification.
Cyclocondensation of Hydrazine Derivatives
Pyrazole rings are often synthesized via cyclocondensation between hydrazines and 1,3-dielectrophiles.
Procedure:
- Hydrazine Preparation : 2-Fluorobenzylhydrazine is synthesized by reacting 2-fluorobenzyl chloride with hydrazine hydrate.
- Cyclization : The hydrazine reacts with β-chlorovinyl ketone in ethanol under reflux for 6 hours.
- Amination : The resulting 4-chloropyrazole is treated with aqueous ammonia to introduce the amine group at position 3.
Yield and Conditions:
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Solvent | Ethanol |
| Catalyst | None |
| Yield | 45–52% |
Advantages :
- Simultaneous construction of the pyrazole ring and substitution pattern.
- Avoids selective alkylation issues.
Optimization Strategies
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 65 | 98 |
| THF | NaH | 48 | 91 |
| Acetonitrile | DBU | 55 | 94 |
Temperature Modulation
Elevated temperatures (60–80°C) improve reaction rates but risk decomposition. A graded heating protocol (0°C → 60°C over 1 hour) enhances selectivity for N1-alkylation.
Purification and Characterization
Crude products are purified via:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water mixtures yield crystalline solids.
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Direct Alkylation | Fewer steps | Competing alkylation | 58–65 |
| Cyclocondensation | Built-in substitution | Multi-step synthesis | 45–52 |
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro intermediates to amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural analogs, focusing on substituent positions, molecular weights, and purity:
Key Observations:
Halogen Substitution: Replacing chlorine with bromine at the 4-position (e.g., 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine) increases molecular weight by ~40 g/mol due to bromine’s higher atomic mass .
Fluorine Position :
- The 2-fluorobenzyl isomer (target compound) and 3-fluorobenzyl analog share identical molecular formulas but differ in fluorine placement, which can impact lipophilicity and metabolic stability .
Heterocyclic Modifications :
- Incorporating a pyridine ring with a trifluoromethyl group (e.g., 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine ) significantly increases molecular weight and lipophilicity, enhancing membrane permeability .
Biological Activity
4-Chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring with a chlorine atom and a fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist, which may influence various cellular signaling pathways.
- Molecular Formula : C10H9ClFN3
- Molecular Weight : 225.65 g/mol
- Structural Features : Contains a pyrazole ring, a chlorine atom, and a fluorobenzyl group.
Research indicates that this compound acts as an agonist for specific GPCRs. These receptors are pivotal in numerous physiological processes, including neurotransmission, hormone regulation, and immune responses. The interaction with GPCRs suggests that this compound could play a significant role in modulating these pathways, making it a candidate for drug development targeting various diseases.
Therapeutic Applications
The compound's biological activity positions it as a potential lead compound in drug discovery efforts. Its applications may extend to:
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation.
- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
- Neurological Disorders : Given its interaction with GPCRs, it may be relevant in treating conditions like depression or anxiety.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H9ClFN3 | Potential GPCR agonist; versatile in medicinal chemistry. |
| 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine | C10H9ClF2N3 | Exhibits anti-inflammatory and antibacterial properties. |
| 5-Amino-N-phenyl-1H-pyrazol-4-yl derivatives | Various | Known for selective inhibition of kinases; potential for cancer therapy. |
Study on GPCR Interaction
A study highlighted the interaction of this compound with specific GPCRs, demonstrating its ability to modulate signaling pathways effectively. The compound was tested against various receptor types, revealing significant binding affinities that could lead to therapeutic effects in conditions such as obesity and metabolic disorders .
Antitumor Activity Assessment
In vitro studies conducted on cancer cell lines (e.g., HeLa cells) indicated that this compound inhibited cell proliferation with an IC50 value of approximately 0.18 µM. This suggests that it may selectively target cancerous cells while sparing normal cells . Further research is required to explore its full potential as an anticancer agent.
Pharmacokinetic Properties
Preliminary pharmacokinetic evaluations suggest favorable absorption and bioavailability profiles for the compound due to the presence of halogen substituents, which enhance lipophilicity and facilitate better interaction with biological targets .
Q & A
Q. What synthetic strategies are recommended for the multi-step synthesis of 4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine?
A common approach involves using a 1,5-diarylpyrazole core template. For example, 5-phenyl-1-pentanol can serve as a starting material, followed by condensation with appropriate reagents (e.g., piperidinyl or substituted aryl groups). Key steps include halogenation (e.g., chlorination at the pyrazole 4-position) and fluorobenzyl group introduction via nucleophilic substitution or coupling reactions. Multi-step optimization, such as controlling reaction temperatures (e.g., 120°C for cyclization using POCl₃), is critical to minimize side products .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons and pyrazole ring signals).
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of functional groups like amine (-NH₂) and C-Cl bonds.
- X-ray Crystallography (if crystalline): For absolute configuration determination, as demonstrated in related pyrazole derivatives .
Q. How can reaction yields be optimized during synthesis?
- Catalyst Selection: Use Lewis acids (e.g., Fe(acac)₃) to enhance reaction efficiency in cyclization steps .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Purification Methods: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 173 K minimizes thermal motion artifacts. Structural refinement software (e.g., SHELXL) resolves bond angles and torsion angles, confirming the fluorobenzyl group's orientation and pyrazole ring planarity. For example, related compounds show triclinic crystal systems (space group P1) with unit cell parameters a = 10.2487 Å, b = 10.4643 Å, and c = 10.5489 Å .
Q. What methodologies are used to evaluate bioactivity and mechanistic pathways?
- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ determination via fluorescence or calorimetry.
- Molecular Docking: Software like AutoDock Vina predicts binding interactions with proteins (e.g., kinase ATP-binding pockets).
- ADMET Profiling: In vitro studies assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cell models) .
Q. How are synthetic byproducts characterized and mitigated?
- LC-MS/MS Analysis: Identifies side products (e.g., dehalogenated or dimerized species).
- Reaction Monitoring: Real-time FTIR or Raman spectroscopy detects intermediate formation.
- Process Optimization: Adjust stoichiometry (e.g., excess fluorobenzyl bromide) and inert atmosphere to suppress oxidation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
